

Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(3-Fluorophenyl)ethanol**, a key intermediate in various synthetic applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(3-Fluorophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35 - 7.14	m	-	1H	Ar-H
7.11 - 7.01	m	-	2H	Ar-H
6.99 - 6.95	m	-	1H	Ar-H
4.93	q	5.9	1H	CH-OH
2.06	br s	-	1H	OH
1.51	d	6.2	3H	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
163.0 (d, J = 243 Hz)	C-F
148.5 (d, J = 7 Hz)	C-C-OH
129.8 (d, J = 8 Hz)	Ar-CH
121.0	Ar-CH
114.0 (d, J = 21 Hz)	Ar-CH
112.5 (d, J = 22 Hz)	Ar-CH
69.5	CH-OH
25.0	CH ₃

Note: The ¹³C NMR data is predicted as experimental data from open sources is unavailable. Chemical shifts and coupling constants are estimations.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3050	Medium	C-H stretch (aromatic)
2975	Medium	C-H stretch (aliphatic)
1590, 1490, 1450	Medium to Strong	C=C stretch (aromatic ring)
1250	Strong	C-F stretch
1150	Strong	C-O stretch (secondary alcohol)
780, 690	Strong	C-H bend (aromatic, meta-disubstituted)

Technique: Neat, as a thin film between salt plates.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
140	40	[M] ⁺ (Molecular Ion)
125	100	[M - CH ₃] ⁺
97	60	[M - CH ₃ - CO] ⁺ or [C ₆ H ₄ F] ⁺
77	30	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 10-20 mg of **1-(3-Fluorophenyl)ethanol**. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ^1H NMR Data Acquisition: a. The ^1H NMR spectrum is recorded on a 500 MHz spectrometer. b. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 30 degrees. c. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
3. ^{13}C NMR Data Acquisition: a. The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz. b. The spectrum is acquired with proton decoupling. c. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are used. d. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

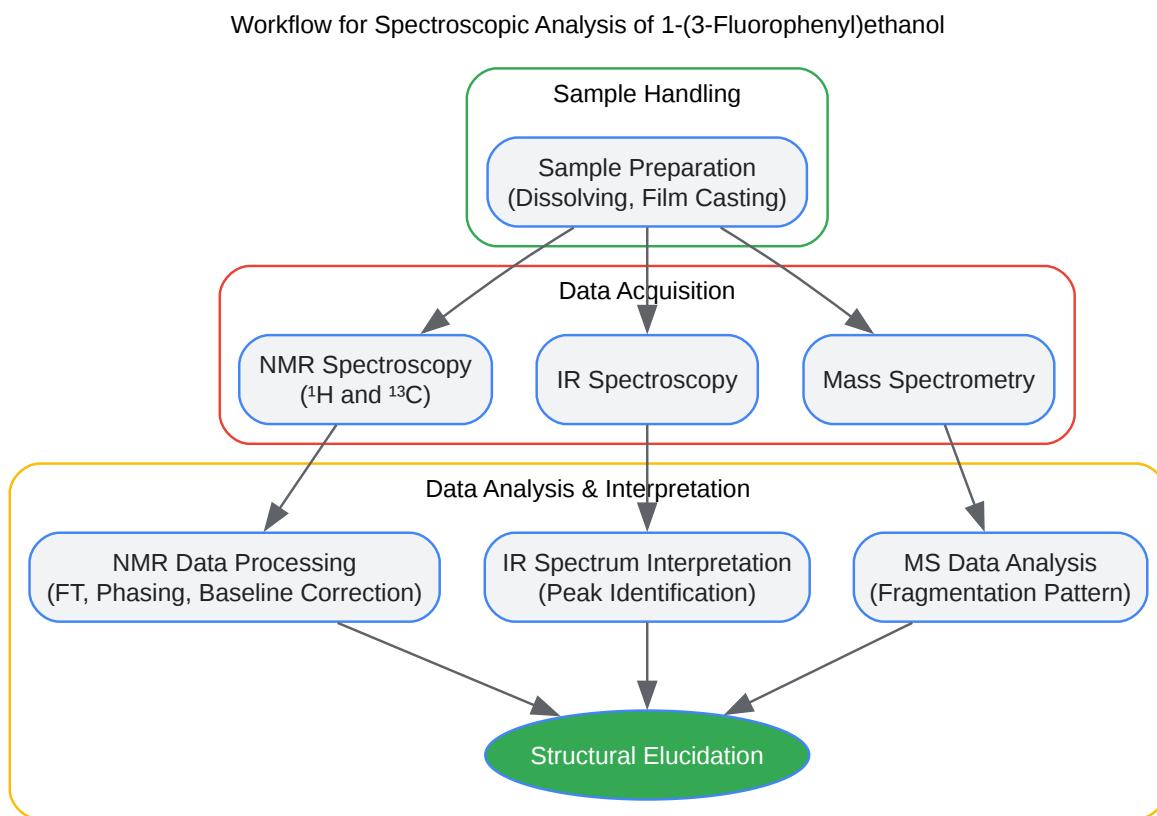
1. Sample Preparation: a. Place a small drop of neat **1-(3-Fluorophenyl)ethanol** onto a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. b. Gently place a second salt plate on top to create a thin capillary film of the liquid between the plates.
2. Data Acquisition: a. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. b. A background spectrum of the empty salt plates is first acquired. c. The sample is then placed in the spectrometer's sample holder. d. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} , and 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction: a. A dilute solution of **1-(3-Fluorophenyl)ethanol** in a volatile organic solvent such as methanol or dichloromethane is prepared. b. The sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) interface.
2. Data Acquisition: a. The mass spectrum is obtained using an electron ionization (EI) source. b. The electron energy is set to 70 eV. c. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **1-(3-Fluorophenyl)ethanol**.



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Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

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